molecular formula C14H21Cl2NO2 B2458873 1-(4-Chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride CAS No. 468714-49-0

1-(4-Chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2458873
CAS No.: 468714-49-0
M. Wt: 306.23
InChI Key: JLTMARNJPZCGQV-UHFFFAOYSA-N
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Description

1-(4-Chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a chemical compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a chlorophenoxy group, a piperidinyl group, and a propanol moiety, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 1-(4-Chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-chlorophenol with epichlorohydrin to form 1-(4-chlorophenoxy)-2,3-epoxypropane. This intermediate is then reacted with piperidine to yield 1-(4-chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(4-Chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

1-(4-Chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in developing new drugs or as a pharmacological tool to study disease mechanisms.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-Chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride stands out due to its unique combination of functional groups. Similar compounds include:

    1-(4-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    1-(4-Methoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

    1-(4-Nitrophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride: The nitro group can significantly alter the compound’s electronic properties and reactivity.

Properties

IUPAC Name

1-(4-chlorophenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2.ClH/c15-12-4-6-14(7-5-12)18-11-13(17)10-16-8-2-1-3-9-16;/h4-7,13,17H,1-3,8-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTMARNJPZCGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=C(C=C2)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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